
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one, also known as AHMO, is a natural product isolated from the fermentation broth of Streptomyces sp. AHMO has been found to possess various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood. However, it has been suggested that this compound inhibits bacterial and fungal growth by disrupting the cell membrane. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can prevent oxidative damage. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative stress. In addition, this compound has been shown to decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has several advantages and limitations for lab experiments. One advantage is that this compound is a natural product, making it a potential candidate for drug development. Another advantage is that this compound has been found to possess various biological activities, making it a versatile compound for research. However, one limitation is that the yield of the total synthesis method is relatively low, making it difficult to obtain large quantities of this compound. Another limitation is that the mechanism of action of this compound is not fully understood, making it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one. One direction is to study the mechanism of action of this compound in more detail to better understand its effects. Another direction is to investigate the potential of this compound as a drug candidate for various diseases, such as bacterial infections, fungal infections, and cancer. Additionally, future research could focus on improving the yield of the total synthesis method to obtain larger quantities of this compound for research purposes.
Métodos De Síntesis
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one can be synthesized through a total synthesis method or isolated from the fermentation broth of Streptomyces sp. The total synthesis method involves several steps, including the protection of the hydroxyl group, the formation of the oxolan ring, and the deprotection of the hydroxyl group. The yield of the total synthesis method is relatively low, and the process is complicated. Therefore, the isolation of this compound from the fermentation broth of Streptomyces sp. is the preferred method.
Aplicaciones Científicas De Investigación
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to possess various biological activities, including antibacterial, antifungal, and antitumor activities. This compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger. In addition, this compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
| 141902-99-0 | |
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7+/m1/s1 |
Clave InChI |
VHMKLEZGFRNERW-FBCQKBJTSA-N |
SMILES isomérico |
C[C@@H]1COC(=O)[C@]1(C(=O)C)O |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
SMILES canónico |
CC1COC(=O)C1(C(=O)C)O |
Sinónimos |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3S,4R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
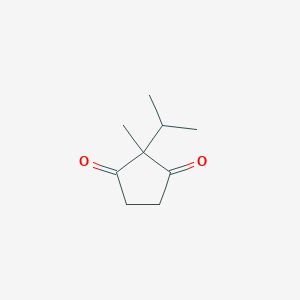

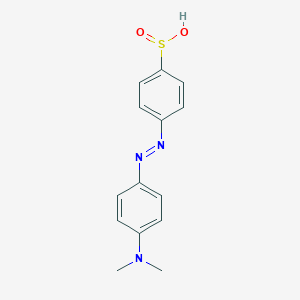
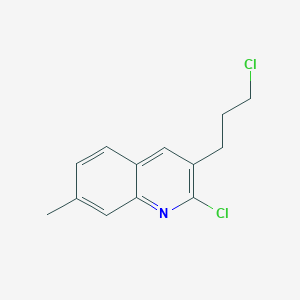

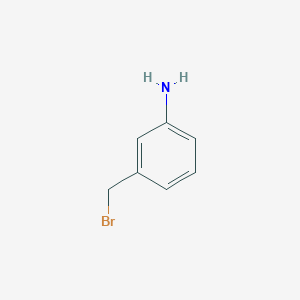
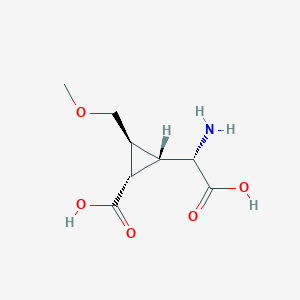

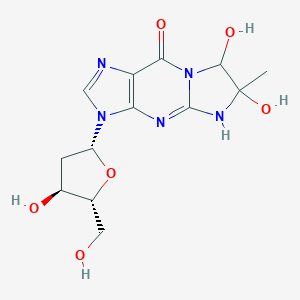

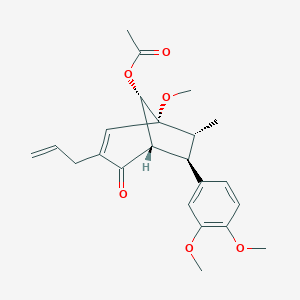

![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
